molecular formula C10H11BrO2 B6151555 methyl 3-(bromomethyl)-2-methylbenzoate CAS No. 1379358-75-4

methyl 3-(bromomethyl)-2-methylbenzoate

Cat. No.: B6151555
CAS No.: 1379358-75-4
M. Wt: 243.10 g/mol
InChI Key: DSQFMTAUGZXHOG-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)-2-methylbenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the bromination of methyl 2-methylbenzoate. The process typically includes the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(bromomethyl)-2-methylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: As a building block for the development of pharmaceutical compounds.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can be used to modify the compound’s structure and properties, making it useful in different applications.

Comparison with Similar Compounds

Methyl 3-(bromomethyl)-2-methylbenzoate can be compared with similar compounds such as:

    Methyl 3-(bromomethyl)benzoate: Lacks the additional methyl group on the aromatic ring, leading to different reactivity and applications.

    Methyl 2-(bromomethyl)benzoate: The position of the bromomethyl group affects the compound’s reactivity and the types of reactions it can undergo.

    Methyl 4-(bromomethyl)benzoate: The para-substitution pattern leads to different electronic effects and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

1379358-75-4

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-methylbenzoate

InChI

InChI=1S/C10H11BrO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

DSQFMTAUGZXHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)CBr

Purity

95

Origin of Product

United States

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